Product packaging for 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole(Cat. No.:CAS No. 676644-16-9)

1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole

Cat. No.: B3007275
CAS No.: 676644-16-9
M. Wt: 228.295
InChI Key: BDQGKNPWECYVNK-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-pyrrolidin-1-ylethyl)-1H-indole (CAS 676644-16-9) is a synthetic indole derivative of significant interest in neuroscience and medicinal chemistry research. This compound features a molecular formula of C14H16N2O and a molecular weight of 228.29 g/mol . It serves as a key chemical scaffold for designing novel bioactive molecules, particularly those targeting the central nervous system . Compounds based on the pyrrolidin-2-one scaffold, like this one, are the subject of advanced preclinical research for their potent and broad-spectrum antiseizure activity, as well as strong antinociceptive (pain-blocking) properties . The structural motif of an indole ring linked to a pyrrolidinone group via a carbonyl spacer is recognized in patented research for potential applications in treating conditions such as epilepsy, neuropathic pain, and migraine . Its well-defined chemical properties make it a versatile building block for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery pipelines. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B3007275 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole CAS No. 676644-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-indol-1-yl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(15-8-3-4-9-15)11-16-10-7-12-5-1-2-6-13(12)16/h1-2,5-7,10H,3-4,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQGKNPWECYVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Oxo 2 Pyrrolidin 1 Ylethyl 1h Indole and Its Analogs

Strategies for Indole (B1671886) N-Alkylation and Side Chain Introduction

The introduction of the 2-oxo-2-pyrrolidin-1-ylethyl side chain onto the indole nitrogen is most commonly achieved through N-alkylation. This class of reaction is fundamental in indole chemistry, though achieving high selectivity for N-alkylation over C3-alkylation can be challenging depending on the reaction conditions and substrate. researchgate.net

Classical methods for indole N-alkylation typically involve the deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack of the resulting indolide anion on an electrophilic alkylating agent. rsc.org For the synthesis of the target compound, the electrophile is 2-chloro-1-(pyrrolidin-1-yl)ethanone.

Key components of this strategy include:

Base: Strong bases such as sodium hydride (NaH) are frequently used to ensure complete deprotonation of the indole. rsc.org Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often in polar aprotic solvents or under phase-transfer conditions. researchgate.net The choice of base can significantly influence the N- versus C-alkylation ratio.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly employed as they can dissolve the indolide salt and promote the Sₙ2 reaction. rsc.org

Electrophile: The side chain is introduced using a pre-functionalized electrophile, typically an α-halo amide like 2-chloro-1-(pyrrolidin-1-yl)ethanone.

The general reaction is outlined below:

General reaction scheme for indole N-alkylation

A general scheme for the N-alkylation of indole with an α-halo amide.

More advanced, catalytic methods have also been developed for indole N-alkylation, including copper-catalyzed reactions that can offer high regioselectivity under milder conditions. nih.gov Furthermore, enantioselective methods, such as the aza-Wacker reaction, have been developed for the N-alkylation of indoles with alkenols, preserving or creating stereocenters in the side chain. nih.gov

Table 1: Comparison of Indole N-Alkylation Strategies
MethodTypical ReagentsAdvantagesChallenges
Classical Base-CatalyzedIndole, NaH or K₂CO₃, Alkyl Halide, DMF or THFWell-established, high yields possible. rsc.orgRequires strong base, potential for C-alkylation. rsc.org
CuH-CatalyzedIndole, Styrene, Cu(OAc)₂, Ligand, SilaneHigh N-selectivity, enantioselective variants. nih.govRequires catalyst and specific ligands. nih.gov
Aza-Wacker TypeIndole, Alkenol, Pd-catalyst, OxidantEnantioselective, preserves stereocenters. nih.govLimited to specific coupling partners. nih.gov

Formation and Functionalization of the 2-Oxo-pyrrolidinyl Moiety

The 2-oxo-pyrrolidinyl (or 2-pyrrolidinone) moiety is a key structural feature. Its synthesis can be approached in several ways, either by constructing the ring prior to its attachment to the indole or by forming it from a precursor already linked to the indole framework.

A common and effective method for forming the 2-pyrrolidinone (B116388) ring is through intramolecular cyclization, specifically lactamization. nih.gov This can be achieved from a γ-amino acid precursor. For instance, a zwitterionic amino acid can undergo lactamization mediated by a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent such as THF. nih.gov

The synthesis can be envisioned as a stepwise process:

Preparation of a γ-amino acid: An appropriate precursor is synthesized.

Amide bond formation: The γ-amino group forms an amide bond with a carboxylic acid, or an intramolecular cyclization is induced.

Lactamization: The γ-amino acid cyclizes to form the five-membered lactam ring.

In the context of preparing 2-chloro-1-(pyrrolidin-1-yl)ethanone, the 2-pyrrolidinone itself is a starting material, which is acylated with chloroacetyl chloride. However, for creating more complex analogs, direct synthesis of substituted pyrrolidinones is necessary. Precursors like proline and pyroglutamic acid are valuable starting points for synthesizing chiral pyrrolidine (B122466) derivatives. nih.govresearchgate.net

Table 2: Synthetic Routes to the 2-Pyrrolidinone Ring
MethodPrecursorKey Reagents/ConditionsReference
CDI-Mediated Lactamizationγ-Amino acidCDI, dry THF, N₂ atmosphere nih.gov
Reduction of SuccinimideSuccinimideCatalytic hydrogenation (e.g., Ru/C)N/A
From Pyroglutamic AcidPyroglutamic acidCondensation with other molecules (e.g., o-phenylenediamine) researchgate.net

Multi-component Reactions and Convergent Synthesis Approaches for Structurally Related Indole-Pyrrolidinone Hybrids

Multi-component reactions (MCRs) offer a powerful strategy for rapidly assembling complex molecules like indole-pyrrolidinone hybrids from simple starting materials in a single synthetic operation. mdpi.com These approaches are highly atom-economical and can generate diverse molecular libraries efficiently.

A prominent example of an MCR used to create related structures is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile. nih.gov In this context, azomethine ylides generated from the condensation of an isatin (B1672199) (an indole-2,3-dione) and an amino acid (like sarcosine) can react with various dipolarophiles. This specific reaction typically yields spiro[oxindole-3,2′-pyrrolidine] frameworks, where the pyrrolidinone is fused at the C3 position of an oxindole (B195798) core rather than being attached to the indole nitrogen. mdpi.comnih.gov

While not a direct synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole, this methodology highlights a convergent approach to link these two important heterocyclic systems. The key advantages of such MCRs include:

Convergence: Multiple fragments are combined in one pot. mdpi.com

Stereocontrol: The reaction can be highly regio- and diastereoselective. mdpi.com

Diversity: A wide range of starting materials can be used to create a library of structurally diverse compounds. nih.gov

Other MCRs involving indoles have been developed to synthesize various fused heterocyclic systems, demonstrating the versatility of the indole nucleus as a building block in convergent synthesis strategies. nih.govrsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is critical to maximizing the yield and purity of the desired product in any synthetic sequence. For the N-alkylation of indoles, key parameters that are systematically varied include the base, solvent, temperature, and stoichiometry of the reagents.

Academic studies often present detailed optimization tables that illustrate the effect of these variables. For instance, in a typical N-alkylation of a substituted indole with an alkyl halide, a screen of different bases and solvents might be performed. rsc.org It is often observed that a combination of a strong base like NaH in a polar aprotic solvent like DMF at an elevated temperature provides the highest yield and selectivity for the N-alkylated product. rsc.org

Below is an interactive data table summarizing findings from a hypothetical optimization study for a representative indole N-alkylation, based on trends reported in the literature. rsc.orgnih.gov

Table 3: Optimization of Reaction Conditions for Indole N-Alkylation
EntryBase (equiv.)SolventTemperature (°C)Yield (%)N/C Ratio
1K₂CO₃ (2.0)Acetonitrile25355:1
2K₂CO₃ (2.0)DMF25508:1
3Cs₂CO₃ (1.5)DMF256415:1
4NaH (1.2)THF2575>20:1
5NaH (1.2)THF6588>20:1
6NaH (1.2)DMF2582>20:1
7NaH (1.2) DMF 80 91 >20:1 (N-only)

The data illustrates that increasing the reaction temperature and using a combination of a strong base (NaH) and a polar aprotic solvent (DMF) can significantly improve both the yield and the regioselectivity, favoring the desired N-alkylation product. rsc.org

High Resolution Structural Characterization and Elucidation of 1 2 Oxo 2 Pyrrolidin 1 Ylethyl 1h Indole

Application of Advanced NMR Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the ethyl linker, and the methylene protons of the pyrrolidinone ring. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., doublets, triplets) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: This would identify all the unique carbon atoms in the molecule. The expected spectrum would show signals for the carbons in the indole ring, the carbonyl carbon of the amide, and the aliphatic carbons of the ethyl and pyrrolidinone moieties. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To definitively connect the proton and carbon skeletons, experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular structure.

Hypothetical ¹H and ¹³C NMR Data Table: This table is for illustrative purposes and does not represent actual experimental data.

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Indole-H2~7.2~125
Indole-H3~6.5~102
Indole-H4/H7~7.6~121/128
Indole-H5/H6~7.1~120/122
NCH₂CO~5.0~50
C=O-~170
Pyrrolidinone-CH₂~3.5, 2.4, 2.0~45, 30, 18

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₄H₁₆N₂O). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to gain further structural information and confirm the connectivity of the different parts of the molecule.

Expected Fragmentation Patterns:

Cleavage of the bond between the indole nitrogen and the ethyl group.

Fragmentation of the pyrrolidinone ring.

Loss of carbon monoxide from the amide group.

Hypothetical Mass Spectrometry Data Table: This table is for illustrative purposes and does not represent actual experimental data.

TechniqueExpected m/z ValueInformation Obtained
HRMS (ESI+)[M+H]⁺ ~229.1335Confirmation of Molecular Formula (C₁₄H₁₇N₂O⁺)
MS/MSFragment ions corresponding to indole and pyrrolidinone moietiesStructural confirmation through fragmentation analysis

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Key Expected Vibrational Frequencies:

C=O stretch: A strong absorption band around 1650 cm⁻¹ corresponding to the amide carbonyl group.

C-H stretch (aromatic): Bands above 3000 cm⁻¹ from the indole ring.

C-H stretch (aliphatic): Bands below 3000 cm⁻¹ from the ethyl and pyrrolidinone groups.

C-N stretch: Absorptions in the fingerprint region (typically 1000-1300 cm⁻¹).

Hypothetical FT-IR Data Table: This table is for illustrative purposes and does not represent actual experimental data.

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Amide C=O Stretch1680 - 1630
C-N Stretch1300 - 1000

X-ray Crystallography for Three-Dimensional Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would also provide valuable insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data Table: This table is for illustrative purposes and does not represent actual experimental data.

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Bond Lengths and AnglesPrecise geometric parameters
Intermolecular InteractionsDetails of crystal packing

Computational Chemistry and Molecular Modeling in Understanding 1 2 Oxo 2 Pyrrolidin 1 Ylethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about reactivity and stability by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity.

DFT studies on related indole (B1671886) and heterocyclic structures reveal how substituents affect these electronic properties. mdpi.comscispace.com For instance, calculations on isoindigo-thiophene molecules have shown that the proximity and strength of electron-withdrawing groups can significantly impact the HOMO, LUMO, and vertical excitation energies. mdpi.com These computational approaches allow for the prediction of the most reactive sites in a molecule for electrophilic and nucleophilic attacks, guiding synthetic modifications to enhance desired properties.

Below is a table representing typical electronic parameters that can be calculated for a molecule like 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole using DFT.

ParameterSymbolSignificance in Molecular Reactivity
Highest Occupied Molecular Orbital EnergyEHOMOCorrelates with the capacity to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMOCorrelates with the capacity to accept electrons (electrophilicity).
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ionization PotentialIPThe energy required to remove an electron from a molecule.
Electron AffinityEAThe energy released when an electron is added to a molecule.
Global HardnessηMeasures the resistance to change in electron distribution.
ElectronegativityχMeasures the power of an atom or group to attract electrons.

This table is illustrative of the types of parameters derived from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis is used to identify the stable, low-energy conformations of a molecule. Molecular Dynamics (MD) simulations extend this by modeling the dynamic behavior of a molecule and its interactions with its environment (like a solvent or a biological receptor) over time.

MD simulations, often performed for periods up to 100 nanoseconds, provide insights into the stability of ligand-receptor complexes. scispace.comnih.gov For pyrrolidin-2-one derivatives designed as potential acetylcholinesterase inhibitors, MD simulations have been used to confirm the stability of the docked poses within the enzyme's active site. nih.govmanipal.edu These simulations track the fluctuations and movements of both the ligand and the protein, ensuring that the predicted binding mode is maintained over time. The results can reveal crucial information about how the molecule adapts its shape to fit into a binding pocket and the stability of the key interactions formed.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. ijpbs.com This method is fundamental in structure-based drug design for identifying potential drug candidates by predicting their binding affinity and interaction patterns within the active site of a biological target. nih.gov The output of a docking simulation is a "docking score" or "binding energy," which estimates the strength of the interaction.

Indole and pyrrolidine (B122466) scaffolds are present in many compounds that have been subjected to molecular docking studies against various therapeutic targets. For example, novel indole derivatives have been docked against enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase to evaluate their potential as antimicrobial agents. nih.gov Similarly, derivatives of pyrrolidin-2-one have been docked with acetylcholinesterase (AChE) to explore their utility in managing Alzheimer's disease. nih.govmanipal.edu These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. plos.org

The following table shows representative data from molecular docking studies of related heterocyclic compounds against various protein targets, illustrating how binding affinity is assessed.

Compound ClassProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Pyrrolidine DerivativeMDM2 Protein4LWU-9.4(Example: LEU54, GLY58, VAL93)
Pyrrolidin-2-one DerivativeAcetylcholinesterase (AChE)4EY7-18.59(Example: TYR72, ASP74, TRP286)
Indole Azine DerivativeCDK-5 Enzyme3ig7-8.34(Example: LYS33, ILE10, VAL18)
Indole DerivativeGlucosamine-6-Phosphate Synthase2VF5(Not specified, lower binding energy)Cys1, Trp74, Gly99

This table is a compilation of data from studies on related compounds to illustrate the application of molecular docking. scispace.comnih.govijpbs.commdpi.com

In Silico Prediction of Molecular Properties for Preclinical Research

In silico prediction of molecular properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and low toxicity risks. nih.gov These predictions are often based on the molecular structure and are used to filter out compounds that are unlikely to succeed in clinical trials, saving significant time and resources. windows.net

Computational tools can predict a wide range of physicochemical and pharmacokinetic properties. scispace.com These include compliance with frameworks like Lipinski's "Rule of Five," which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important predicted properties include aqueous solubility (LogS), topological polar surface area (TPSA), and the number of rotatable bonds, which influence oral bioavailability and membrane permeability. windows.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can also forecast potential liabilities such as carcinogenicity or hERG channel blockade. manipal.eduijpbs.com

The table below summarizes key molecular properties predicted in silico and their relevance in preclinical research.

PropertyAbbreviationImportance in Preclinical Research
Molecular WeightMWInfluences absorption and distribution; compounds <500 Da are preferred for oral bioavailability.
LipophilicityLogPAffects solubility, permeability, and metabolism. A value <5 is generally desired.
Hydrogen Bond DonorsnHBDImpacts membrane permeability and binding to targets. A value <5 is preferred.
Hydrogen Bond AcceptorsnHBAInfluences solubility and binding. A value <10 is generally preferred.
Topological Polar Surface AreaTPSAPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Rotatable BondsnRotbRelates to conformational flexibility and oral bioavailability.
Aqueous SolubilityLogSCrucial for absorption and formulation. Poor solubility can hinder drug development.

This table outlines common in silico predictions used to evaluate the drug-like potential of compounds. ijpbs.comwindows.net

Preclinical Pharmacological Evaluation and Mechanisms of Action of 1 2 Oxo 2 Pyrrolidin 1 Ylethyl 1h Indole Analogs

Investigation of Receptor Binding Profiles and Ligand-Receptor Interactions

Analogs of 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole have been investigated for their ability to bind to various receptors, indicating their potential to modulate specific signaling pathways. Studies have shown that certain pyrrolidin-2-one derivatives exhibit significant affinity for key neurotransmitter receptors.

For instance, a series of novel pyrrolidin-2-one derivatives were found to have a considerable affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors, suggesting a potential mechanism for their observed anticonvulsant activities. nih.gov Similarly, the versatility of the pyrrolidine (B122466) scaffold has been harnessed to design dual-target ligands. Researchers have successfully tethered substituted trans-(2S,4R)-pyrrolidine moieties to opioid scaffolds, creating compounds that act as both Dopamine D3 (D3R) receptor antagonists and μ-Opioid (MOR) receptor partial agonists. nih.gov This dual activity is being explored for developing analgesics with a potentially better safety profile. nih.gov

In another therapeutic area, derivatives incorporating a 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one structure have been synthesized and evaluated as antagonists for the histamine-3 (H3) receptor. nih.gov One particular compound from this series demonstrated potent in vitro binding and functional antagonism at the H3 receptor, along with good selectivity over other receptors and ion channels. nih.gov

Table 1: Receptor Binding Affinity of Selected Analogs

Compound ClassTarget Receptor(s)Observed Potential
Pyrrolidin-2-one derivativesSerotonin 5-HT1A, α1-adrenergicAnticonvulsant
Substituted trans-(2S,4R)-pyrrolidine derivativesDopamine D3 (D3R), μ-Opioid (MOR)Analgesic
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivativesHistamine-3 (H3)Cognitive and sleep disorder treatments

Enzyme Inhibition Assays and Mechanistic Studies

The structural features of indole (B1671886) and pyrrolidine rings make them suitable scaffolds for designing enzyme inhibitors. Various analogs have demonstrated potent and sometimes selective inhibition of key enzymes implicated in disease.

A class of 3-acylidene-2-oxoindoles was identified as potent, reversible inhibitors of human transglutaminase 2 (TG2), an enzyme linked to celiac sprue and certain cancers. nih.gov Structure-activity relationship studies revealed that these compounds could act as competitive or non-competitive inhibitors, suggesting binding at the active site or allosteric regulatory sites. nih.gov

In the context of inflammation, a synthesized pivalate-based Michael product, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, was evaluated for its inhibitory potential against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com The compound showed moderate inhibitory activity against COX-1 and more potent inhibition of COX-2 and 5-LOX, with IC50 values of 314 µg/mL, 130 µg/mL, and 105 µg/mL, respectively. mdpi.com Other research has also focused on diaryl-substituted heterocyclic compounds for achieving selective COX-2 inhibition. tubitak.gov.tr Furthermore, 2-(piperidin-4-yl)acetamides, which share structural similarities, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), another target for inflammatory diseases. mdpi.com

Mechanistic studies help differentiate between various types of enzyme inhibition, such as mechanism-based inactivation and tight-binding inhibition. bmc-rm.orgsemanticscholar.org Graphical methods of analysis, where reaction rates are plotted against inhibitor concentrations, are employed to determine kinetic parameters like Km, Ki, and the type of inhibition (competitive, noncompetitive, or uncompetitive). nih.gov

Cell-Based Assays for Biological Activity

The therapeutic potential of this compound analogs has been extensively profiled in a variety of cell-based assays, demonstrating a broad spectrum of biological effects.

Antiproliferative Activity: Several indole and pyrrolidine-containing compounds have shown promise as anticancer agents. For example, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide exhibited a dose-dependent anti-proliferative effect on human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC50 values of 5.6 µg/mL and 14.4 µg/mL, respectively. waocp.org This suggests potent anti-angiogenic and anticancer activity. waocp.org Nortopsentin analogs, which are bis-indolyl alkaloids, have also shown significant antiproliferative effects against a full panel of human tumor cell lines, with GI50 values reaching nanomolar levels. nih.gov Similarly, nature-inspired 1-phenylpyrrolo[2,1-a]isoquinoline scaffolds have been developed as novel antiproliferative agents. mdpi.com

Antimicrobial and Anti-biofilm Activity: The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Indole derivatives have shown significant promise in this area. nih.govnih.gov A study on (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed potent antibacterial activity against eight bacterial strains, with activity exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold. nih.gov The most active compound had a minimum inhibitory concentration (MIC) as low as 0.004 mg/mL. nih.gov In addition to direct antimicrobial effects, related scaffolds like 2,3-pyrrolidinediones have been evaluated for their ability to combat bacterial biofilms, a key factor in persistent infections. nih.gov These compounds demonstrated activity against S. aureus and methicillin-resistant S. aureus (MRSA) biofilms. nih.gov

Anticonvulsant Activity: A significant body of research has focused on pyrrolidine-2,5-dione derivatives for the treatment of epilepsy. A series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and found to be effective in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure models in mice. nih.gov Other studies have confirmed the broad-spectrum anticonvulsant properties of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides and 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives. mdpi.commdpi.com Some compounds were noted to be effective in a model of drug-resistant epilepsy. mdpi.com

Anti-inflammatory Activity: Indole derivatives have been investigated for their potential to mitigate inflammation. nih.gov In a carrageenan-induced paw edema model in mice, a pivalate-based Michael product demonstrated significant anti-inflammatory effects. mdpi.com Similarly, certain 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives have shown both analgesic and anti-inflammatory properties. researchgate.net

Anti-malarial Activity: Analogs incorporating the core structures have also been tested against parasitic diseases like malaria. Pyridylvinylquinoline-triazole analogues, which can be conceptually related, displayed significant inhibitory effects on the drug-resistant Dd2 strain of P. falciparum at submicromolar concentrations. nih.gov Further research into pyrido[1,2-a]benzimidazoles has identified potent compounds with activity against multiple stages of the parasite's life cycle. nih.gov

Table 2: Summary of Biological Activities in Cell-Based Assays

ActivityCompound Class / ExampleKey FindingsReference
Antiproliferative5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideIC50 of 14.4 µg/mL against A549 lung cancer cells. waocp.org
Antimicrobial(Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesMIC values as low as 0.004–0.03 mg/mL against various bacteria. nih.gov
Anti-biofilm2,3-pyrrolidinedione analoguesActive against S. aureus and MRSA biofilms. nih.gov
Anticonvulsant1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dionesHigh activity in MES, scPTZ, and 6-Hz seizure models. nih.gov
Anti-inflammatoryEthyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateSignificant reduction of edema in the carrageenan model. mdpi.com
Anti-malarialPyridylvinylquinoline-triazole analoguesEC50 value of 0.04 ± 0.01 μM against drug-resistant P. falciparum. nih.gov

Elucidation of Intracellular Signaling Pathways and Molecular Targets

Understanding the molecular targets and intracellular pathways affected by these compounds is crucial for their development as therapeutic agents. Molecular docking and mechanistic studies have provided insights into how these analogs exert their biological effects.

For the antimicrobial indole derivatives, docking studies suggested that their antibacterial activity likely stems from the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov The same study predicted that the antifungal activity is due to the inhibition of 14a-lanosterol demethylase of CYP51Ca. nih.gov

The mechanism for some of the most potent anticonvulsant compounds is believed to be complex, potentially involving the inhibition of peripheral and central sodium and calcium ion channels, as well as antagonism of the TRPV1 receptor, as suggested by in vitro studies. mdpi.com The antiproliferative mechanism of certain nortopsentin analogues has been linked to the induction of apoptosis. This pro-apoptotic effect was associated with the externalization of plasma membrane phosphatidylserine, mitochondrial dysfunction, and an accumulation of cells in the subG0/G1 phase of the cell cycle. nih.gov

In the case of new analgesic and anti-inflammatory 1-oxo-2-substituted isoindoline (B1297411) derivatives, their activity is linked to their structural relationship with known anti-inflammatory agents, though specific pathway elucidation is ongoing. nih.gov For antimalarial compounds, a potential mechanism of action is the inhibition of hemozoin formation, which is critical for the parasite's survival within red blood cells. nih.gov

Pharmacodynamic Markers in Preclinical Models

The identification of pharmacodynamic markers is essential for evaluating the in vivo activity of drug candidates and for guiding their clinical development. For enzyme inhibitors like the 3-acylidene-2-oxoindoles that target transglutaminase 2 (TG2), kinetic assays measuring enzyme activity in tissue samples following drug administration can serve as a direct pharmacodynamic marker. nih.gov The degree of enzyme inhibition in these samples can be correlated with the compound's concentration and therapeutic effect.

For anti-inflammatory agents that inhibit COX enzymes, measuring the levels of prostaglandins (B1171923) (e.g., PGE2) in plasma or inflamed tissues is a standard pharmacodynamic approach. A reduction in prostaglandin (B15479496) levels post-treatment would indicate target engagement and provide a quantitative measure of the drug's effect. Similarly, for sEH inhibitors, the ratio of epoxy fatty acids to their corresponding diols in plasma or tissues can be used as a biomarker of target engagement. mdpi.com In preclinical models of inflammation, a reduction in inflammatory cytokines (e.g., TNF-α, IL-6) or markers of cellular infiltration in response to treatment can also serve as valuable pharmacodynamic endpoints.

Structure Activity Relationship Sar and Rational Design Strategies for 1 2 Oxo 2 Pyrrolidin 1 Ylethyl 1h Indole Derivatives

Systematic Exploration of Substituent Effects on the Indole (B1671886) Moiety

The indole nucleus is a prevalent scaffold in medicinal chemistry, and its biological activity is highly tunable through substitution. researchgate.netarxiv.org In the context of 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole derivatives, SAR studies show that the nature and position of substituents on the indole ring significantly influence target affinity and intrinsic activity. nih.gov For instance, research on related N-substituted indoles has demonstrated that substitution at the 2-position versus the 3-position can dramatically alter a compound's functional profile, converting a partial agonist into a full agonist. nih.gov This highlights the sensitivity of the molecule's interaction with its biological target to the substitution pattern on the indole core. nih.gov

Variations in the electronic and steric properties of substituents are critical. Introducing electron-donating or electron-withdrawing groups at different positions (e.g., C4, C5, C6, C7) can modulate the electron density of the indole ring system, affecting its ability to form key interactions such as hydrogen bonds or π-π stacking with a receptor. Furthermore, the size and lipophilicity of the substituent can influence both target engagement and pharmacokinetic properties. Studies on other indole-based compounds have shown that increasing the bulk at certain positions can decrease affinity for the target receptor.

PositionSubstituent TypePredicted Effect on ActivityRationale
C2 Small, polar (e.g., -OH, -NH2)Potential for increased potencyMay introduce key hydrogen bonding interactions with the target, as seen in related indole series. nih.gov
C5 Electron-withdrawing (e.g., -F, -Cl)May enhance binding affinityCan alter the electrostatic potential of the indole ring, potentially improving interactions with complementary residues in the binding pocket.
C5 Lipophilic (e.g., -CH3, -tBu)Variable; may increase or decrease affinityCan enhance hydrophobic interactions but may also introduce steric hindrance, depending on the topology of the binding site.
C6 Electron-donating (e.g., -OCH3)Potential for modulated activityAlters the overall electron density of the indole system, which can fine-tune binding interactions.
C7 Bulky groupLikely decrease in activitySteric hindrance at this position may disrupt the optimal orientation of the scaffold within the binding pocket.

Modulating the Pyrrolidinone Ring and its Linker for Enhanced Preclinical Efficacy and Selectivity

The pyrrolidinone ring and the ethyl linker are critical components that can be modified to optimize the pharmacological profile of the lead compound. The five-membered pyrrolidinone ring is a versatile scaffold in drug design, valued for its three-dimensional structure and its potential to carry substituents in specific spatial orientations. nih.gov

Modifications to the pyrrolidinone ring itself, such as the introduction of substituents at the C3, C4, or C5 positions, can have profound effects. These substitutions can alter the molecule's polarity, solubility, and metabolic stability. nih.gov Moreover, they can introduce new chiral centers, allowing for the exploration of stereochemical effects on target binding. nih.gov For example, adding a hydroxyl group could provide a new hydrogen bond donor, potentially increasing affinity and selectivity, while a methyl group could probe hydrophobic pockets within the target's binding site.

The ethyl linker connecting the indole nitrogen to the pyrrolidinone amide also plays a crucial role. Its length, flexibility, and chemical nature dictate the relative orientation of the indole and pyrrolidinone pharmacophores. Shortening or lengthening the linker can significantly impact how the molecule fits into its binding site. Replacing the flexible ethyl chain with a more rigid unit could lock the molecule into a more favorable, lower-entropy conformation for binding, thereby enhancing potency.

Modification AreaType of ModificationPotential ImpactRationale
Pyrrolidinone Ring Substitution at C3 or C4 (e.g., -OH, -F)Enhanced selectivity and solubilityIntroduces specific interactions and alters physicochemical properties. nih.gov
Pyrrolidinone Ring Ring expansion/contractionAltered biological activityChanges the geometry and strain of the ring system, affecting how it is presented to the target.
Ethyl Linker Change in length (e.g., to propyl)Modulated potencyOptimizes the distance between the key pharmacophoric groups to better match the binding site topology.
Ethyl Linker Introduction of rigidity (e.g., cyclopropyl)Increased potency and selectivityReduces conformational flexibility, which can pre-organize the molecule for optimal binding and decrease off-target interactions.
Amide Bond Bioisosteric replacement (e.g., with triazole)Improved metabolic stabilityThe amide bond can be susceptible to hydrolysis; a stable bioisostere can improve the compound's pharmacokinetic profile. mdpi.com

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model for the this compound scaffold helps to distill the molecule into its essential features required for biological activity. Based on its structure, several key elements can be proposed as critical for target engagement.

Indole NH Group: The nitrogen atom in the indole ring can act as a hydrogen bond donor, a crucial interaction for anchoring the molecule in many receptor binding sites.

Aromatic System: The delocalized π-electron system of the indole ring is a key feature for establishing hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

Pyrrolidinone Carbonyl Oxygen: The oxygen atom of the amide carbonyl is a strong hydrogen bond acceptor, likely forming a key interaction with a hydrogen bond donor group on the target protein.

Understanding these elements allows for a more rational approach to drug design, where modifications are made to enhance these specific interactions rather than through random screening.

Design Principles for Lead Optimization in Preclinical Drug Discovery

Lead optimization is a crucial phase in drug discovery that aims to refine the properties of a promising lead compound to generate a preclinical candidate. For derivatives of this compound, several design principles are paramount.

Improving Metabolic Stability: The indole ring, particularly at the C2 and C3 positions, can be susceptible to oxidative metabolism. Introducing blocking groups, such as a methyl or fluoro substituent, at metabolically labile sites can enhance the compound's half-life. Similarly, the amide linker could be a point of metabolic cleavage and may require modification or replacement with a more stable bioisostere. nih.gov

Enhancing Target Affinity and Selectivity: SAR data guides the fine-tuning of substituents to maximize interactions with the desired target while minimizing interactions with off-targets. For example, if SAR studies indicate a specific hydrophobic pocket, adding a small alkyl group to the corresponding position on the scaffold can increase affinity. Selectivity can often be achieved by exploiting subtle differences between the binding sites of related proteins. nih.gov

Stereochemical Considerations and Enantioselective Synthesis for Optimized Biological Profiles

Stereochemistry is a critical aspect of drug design, as biological systems are chiral. The introduction of substituents on the pyrrolidinone ring of the this compound scaffold can create one or more stereocenters. It is well-established that different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological activities, potencies, and metabolic profiles. nih.gov One enantiomer may fit perfectly into a receptor's binding site, while the other may bind weakly or not at all, or it may even bind to an entirely different target.

Therefore, it is essential to synthesize and test individual stereoisomers to determine which one possesses the optimal biological profile. This requires the development of robust enantioselective synthesis methods. nih.gov Strategies for achieving this include using chiral starting materials, employing chiral catalysts, or utilizing chiral auxiliaries to control the stereochemical outcome of key reactions. nih.gov For instance, photocatalytic methods have been developed for generating indole-containing structures with high levels of enantioselectivity. nih.gov Accessing enantiopure substituted pyrrolidines is a key step in building a library of stereochemically defined derivatives for comprehensive SAR evaluation. nih.gov By focusing on the single, most active isomer, the therapeutic window can be maximized and the potential for off-target effects associated with other isomers can be minimized.

Preclinical Pharmacokinetics and Drug Metabolism Studies of 1 2 Oxo 2 Pyrrolidin 1 Ylethyl 1h Indole Analogs Adme Focus

In Vitro Absorption and Distribution Studies (e.g., membrane permeability, plasma protein binding)

In vitro models are fundamental in the early assessment of a drug's potential to be absorbed into the systemic circulation and distributed to its target tissues. Key parameters evaluated include membrane permeability and the extent of binding to plasma proteins.

Membrane Permeability: The ability of a compound to pass through biological membranes, such as the intestinal epithelium, is a primary determinant of its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method used to predict passive diffusion. Studies on various heterocyclic compounds, including indole (B1671886) derivatives, suggest that structural modifications can significantly influence permeability. For indole analogs, factors like lipophilicity and the presence of hydrogen bond donors and acceptors are key modulators of their ability to cross lipid bilayers. While specific data for 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole is not publicly available, related structures are often optimized to enhance cell-membrane penetrability. For instance, some analogs are designed to have increased lipophilicity to improve blood-brain barrier permeability.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), profoundly impacts its pharmacokinetic profile. researchgate.net Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. researchgate.net Equilibrium dialysis is the gold standard for determining the fraction of unbound drug (fu) in plasma. nih.gov Indole-based compounds have been noted to bind to plasma proteins, and the degree of binding can vary significantly across different species. researchgate.netnih.gov For example, studies on an N-pyrrolyl derivative of penicillin showed that the percentage of protein binding ranged from 41% to 55% across various mammalian species. nih.gov High protein binding can affect a drug's efficacy, distribution, and disposition. researchgate.net

Table 1: Representative In Vitro Absorption and Distribution Parameters for Indole Analogs
AnalogPermeability (PAMPA, Pe x 10-6 cm/s)Plasma Protein Binding (%) (Human)Primary Binding Protein
Analog A12.585.2Albumin
Analog B4.892.5Albumin
Analog C9.178.0Albumin/AAG

Metabolic Stability Assessments using Microsomal and Hepatocyte Models (e.g., Cytochrome P450 isoform interaction)

The metabolic stability of a compound provides an estimate of its susceptibility to biotransformation, which is a key factor in determining its half-life and clearance in vivo. These assessments are typically conducted using liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.com

Microsomal and Hepatocyte Stability: Liver microsomes are subcellular fractions that contain a high concentration of Cytochrome P450 (CYP) enzymes, the major family of enzymes involved in Phase I metabolism. nih.gov Hepatocytes, on the other hand, contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic pathways. springernature.com In these assays, the test compound is incubated with the liver preparation, and the decrease in its concentration over time is measured to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.govfrontiersin.org Studies on compounds containing a pyrrolidine (B122466) ring have shown that this moiety can be susceptible to metabolic activation by CYP enzymes, particularly CYP3A isoforms, leading to the formation of reactive intermediates. nih.gov The indole nucleus itself is also a common site for metabolism. nih.gov

Cytochrome P450 (CYP) Interaction: Identifying which specific CYP isoforms are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov This is typically achieved through reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors. pensoft.net The CYP1, CYP2, and CYP3 families are responsible for metabolizing the majority of clinical drugs. nih.govmdpi.com For indole-containing compounds, metabolism is often mediated by enzymes such as CYP1A2, CYP2D6, and CYP3A4. pensoft.net The pyrrolidine moiety can also be a target for oxidation by CYP3A1 and CYP3A2 in preclinical species like rats. nih.gov Understanding these interactions helps to avoid co-administration with drugs that are strong inhibitors or inducers of the same enzymes, which could lead to altered plasma concentrations and potential toxicity or loss of efficacy. nih.gov

Table 2: Example Metabolic Stability Data for Indole-Pyrrolidinone Analogs in Human Liver Microsomes (HLM)
AnalogIn Vitro t½ (min)Intrinsic Clearance (μL/min/mg protein)Primary Metabolizing CYP Isoform(s)
Analog X4530.8CYP3A4, CYP2C9
Analog Y> 120< 5.0CYP2D6
Analog Z1877.0CYP3A4

In Silico Prediction of ADME Parameters (e.g., drug-likeness, lead-likeness, bioavailability prediction)

Computational, or in silico, models are invaluable tools in modern drug discovery, used to predict the ADME properties of compounds before they are synthesized. windows.net These predictions help prioritize candidates with favorable pharmacokinetic profiles, saving time and resources. nih.govnih.gov

Drug-Likeness and Lead-Likeness: Drug-likeness is assessed using rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. nih.gov These rules consider parameters like molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Numerous studies on libraries of indole derivatives have shown that they can be designed to possess favorable drug-like properties. nih.govbenthamscience.com

Bioavailability and Other ADME Predictions: Various software platforms can predict a wide range of ADME parameters, including human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, and potential for P-glycoprotein substrate or inhibition. mdpi.comnih.gov For example, the topological polar surface area (TPSA) is often used to predict oral bioavailability. nih.gov For many indole derivatives, in silico tools predict good intestinal absorption and bioavailability. windows.netnih.gov

Table 3: Predicted In Silico ADME Properties for a Hypothetical this compound Analog
ParameterPredicted ValueInterpretation
Molecular Weight< 500 g/molCompliant with Lipinski's Rule
logP< 5Optimal Lipophilicity
Hydrogen Bond Donors0Compliant with Lipinski's Rule
Hydrogen Bond Acceptors2Compliant with Lipinski's Rule
TPSA~45 ŲGood potential for oral bioavailability
Human Intestinal Absorption> 85%High absorption predicted

Excretion Pathways and Metabolite Identification in Preclinical Models

Understanding how a drug and its metabolites are eliminated from the body is crucial for determining its dosing regimen and assessing the potential for accumulation. In vivo studies in preclinical models, such as rats, are conducted to identify the major routes of excretion (urine, feces, bile) and to characterize the chemical structures of metabolites. nih.gov

Excretion Pathways: Following administration of a radiolabeled compound to rats, urine, feces, and bile are collected over time to determine the percentage of the dose excreted through each pathway. nih.gov For the parent indole compound, studies in rats have shown that the majority of a dose is excreted in the urine (around 81%), with a smaller portion in the feces (11%). nih.gov Biliary excretion also contributes to the elimination of some indole metabolites. nih.gov

Metabolite Identification: The identification of metabolites is a key part of drug development, as metabolites can be pharmacologically active or contribute to toxicity. nih.govresearchgate.net Biological samples (plasma, urine, feces) are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to detect and identify metabolic products. nih.gov The metabolism of indole in rats is known to proceed through two main pathways: one involving hydroxylation to form indoxyl and another involving oxidation to oxindole (B195798). nih.gov These initial metabolites can then undergo further oxidation or Phase II conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble compounds that are easily excreted. nih.govnih.gov For this compound, likely metabolic pathways would include hydroxylation on the indole ring, oxidation of the pyrrolidinone ring, and subsequent conjugation of these hydroxylated metabolites. nih.govnih.gov

Table 4: Common Metabolites Identified for Indole Scaffolds in Rat Models
Metabolite TypeMetabolic ReactionPotential Site on this compound
Mono-hydroxylated metabolitePhase I: Oxidation (CYP450)Indole ring (e.g., positions 4, 5, 6, or 7)
Oxindole derivativePhase I: OxidationIndole ring (position 2)
Hydroxylated pyrrolidinonePhase I: OxidationPyrrolidinone ring
Indoxyl SulfatePhase II: SulfationHydroxylated indole ring
Indoxyl GlucuronidePhase II: GlucuronidationHydroxylated indole ring

Emerging Research Avenues and Prospects for 1 2 Oxo 2 Pyrrolidin 1 Ylethyl 1h Indole Scaffold

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Recent studies on indole (B1671886) derivatives highlight the power of this approach. For instance, a novel quantitative structure-activity relationship (QSAR) model based on a GP-Tree feature selection algorithm was developed to predict the anticancer activity of indole compounds. This model successfully identified crucial molecular descriptors, such as topological polar surface area (TopoPSA) and various electronic properties, that are essential for potent activity. researchgate.netnih.gov By optimizing various ML models, researchers found that an AdaBoost-Ant Lion Optimizer (ADB-ALO) model demonstrated superior performance in predicting the anticancer efficacy of these compounds. researchgate.netnih.gov Such predictive models allow for the rapid screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. nih.gov

AI/ML TechniqueApplication in Indole Derivative DesignKey Findings/AdvantagesReference
QSAR Models (e.g., GP-Tree, ADB-ALO) Predicting anticancer activity (LogIC50) of indole derivatives.Achieved high predictive accuracy (R² of 0.9852); identified key molecular descriptors like TopoPSA. researchgate.netnih.gov
Virtual High-Throughput Screening (vHTS) Rapidly screening large compound libraries to identify potential hits.Accelerates the hit identification phase; reduces the number of compounds needing experimental validation. researchgate.netnih.gov
De Novo Drug Design (e.g., VAEs) Generating novel molecular structures with optimized properties.Enables exploration of new chemical space; can design molecules with multi-target activity. nih.govmdpi.com
Deep Learning (e.g., ANNs) Predicting drug-target interactions, drug sensitivity, and side effects.Enhances predictive accuracy for complex biological interactions. ijirt.org

Novel Applications in Chemical Biology Probes and Mechanistic Studies

The indole-pyrrolidinone framework is well-suited for the development of chemical biology probes—specialized molecules designed to study and visualize biological processes in real-time. Indole and its derivatives are known to possess strong fluorescence emission in solution, making them excellent candidates for creating fluorescent probes for biological and electrochemical sensing. mdpi.com

Researchers have successfully designed and synthesized novel indole derivatives based on a donor-π-acceptor (D-π-A) architecture. mdpi.comnih.gov These compounds exhibit unique photophysical properties, such as positive solvatochromism (a shift in fluorescence color depending on the polarity of the solvent environment) and dramatic colorimetric and fluorescent responses to changes in pH. nih.gov This sensitivity allows them to function as probes to map cellular environments or detect specific ions. For example, indole-based fluorescent probes have been developed for the selective sensing of cyanide in aqueous media and for use as colorimetric pH sensors. mdpi.com

Beyond sensing, these scaffolds are valuable for mechanistic studies. By attaching a fluorescent indole-pyrrolidinone moiety to a known bioactive molecule, researchers can track its distribution within cells, identify its binding partners, and elucidate its mechanism of action. Furthermore, detailed mechanistic studies on the synthesis of pyrrolidine (B122466) and indoline (B122111) rings, including 1,3-dipolar cycloaddition reactions, provide a deeper understanding of how to control the stereochemistry and regioselectivity of these compounds, which is crucial for optimizing their interaction with biological targets. nih.govresearchgate.net

Probe TypeApplicationPrinciple of ActionReference
Fluorescent pH Sensor Detecting changes in acidity in biological or chemical systems.Protonation of nitrogen or oxygen atoms in the indole structure causes a distinct color and fluorescence response. mdpi.comnih.gov
Ion-Selective Probe Sensing specific anions, such as cyanide (CN⁻).A recognition group, such as an indole salt, selectively binds to the target ion, triggering a change in fluorescence. mdpi.com
Solvatochromic Probe Mapping the polarity of different cellular compartments.The probe's fluorescence emission spectrum shifts depending on the polarity of its immediate environment. nih.gov
Bio-conjugation Tag Tracking the localization and interaction of other molecules.The indole-pyrrolidinone scaffold serves as a fluorescent tag that can be attached to proteins or other drugs. researchgate.net

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Evaluation

Rigorous preclinical evaluation is essential to translate a promising chemical scaffold into a viable drug candidate. For the indole-pyrrolidinone framework, a wide array of advanced in vitro and in vivo models are utilized to assess efficacy across various disease areas, particularly in oncology and inflammation. nih.govnih.gov

In vitro models primarily consist of human cancer cell lines, which are used to determine the cytotoxic and anti-proliferative activity of new compounds. nih.gov Derivatives of the indole scaffold have been tested against a broad panel of cell lines, allowing for the assessment of both potency and selectivity. For example, compounds are frequently evaluated against breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), colorectal (HCT116), and cervical (HeLa) cancer cell lines. mdpi.comfrontiersin.org These assays provide crucial data, such as IC50 values (the concentration required to inhibit 50% of cell growth), and can offer initial insights into the mechanism of action, such as the ability to induce apoptosis or arrest the cell cycle. mdpi.com

In vivo models are subsequently used to validate the findings from cell-based assays in a whole-organism context. The most common approach involves xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov Studies on indole derivatives have successfully used xenograft models of human gastric cancer (MGC-803), non-small cell lung cancer (A549), and osteosarcoma (SJSA-1) to demonstrate significant tumor growth inhibition. nih.govmdpi.comacs.org In addition to oncology, mouse models of inflammation have been instrumental in evaluating the efficacy of indole-pyrrolidinone compounds as inhibitors of enzymes like Myeloperoxidase (MPO), a key driver of oxidative stress in inflammatory conditions. nih.gov

Model TypeSpecific Model ExampleTherapeutic AreaKey Endpoint MeasuredReference
In Vitro Human Cancer Cell Lines (MCF-7, A549, HCT116, etc.)OncologyAnti-proliferative activity (IC50), apoptosis induction, cell cycle arrest. nih.govmdpi.com
In Vitro NETosis AssaysInflammationInhibition of Neutrophil Extracellular Trap (NET) formation. nih.gov
In Vivo HCT116 Xenograft Mouse ModelColorectal CancerTumor growth inhibition (TGI). nih.gov
In Vivo A549 Xenograft Mouse ModelLung CancerAntitumor efficacy and metabolic stability. nih.gov
In Vivo SJSA-1 Xenograft Mouse ModelOsteosarcomaInhibition of MDM2-p53 interaction, tumor regression. acs.org
In Vivo Mouse Models of InflammationInflammatory DiseasesDose-dependent inhibition of Myeloperoxidase (MPO) activity. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands within the Indole-Pyrrolidinone Framework

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of polypharmacology—the intentional design of single chemical entities, known as multi-target directed ligands (MTDLs), that can modulate multiple biological targets simultaneously. mdpi.comnih.gov The structural versatility of the indole-pyrrolidinone scaffold makes it an ideal framework for developing such MTDLs. tandfonline.com

In the context of Alzheimer's disease (AD), researchers have designed and synthesized novel rivastigmine-indole hybrids. nih.gov These compounds act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic neurotransmission. nih.govtandfonline.com Critically, some of these hybrids also inhibit the self-aggregation of amyloid-beta (Aβ) peptides and possess antioxidant properties, thereby addressing multiple pathological cascades in AD with a single molecule. nih.gov

Similarly, in oncology, indole derivatives have been developed to hit multiple targets. One study reported indole-chalcone derivatives that function as dual inhibitors of tubulin polymerization and thioredoxin reductase (TrxR), two distinct targets crucial for cancer cell proliferation and survival. nih.gov Another series of compounds showed dual inhibitory activity against the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.gov This multi-targeted approach can lead to synergistic therapeutic effects, overcome drug resistance mechanisms, and potentially reduce the risk of drug-drug interactions compared to combination therapies. nih.govtandfonline.com

Multi-Target Compound ClassBiological TargetsPotential Therapeutic AreaRationaleReference
Rivastigmine-Indole Hybrids AChE, BuChE, Aβ AggregationAlzheimer's DiseaseSimultaneously addresses cholinergic deficit and amyloid pathology. nih.govtandfonline.com
Indole-NSAID Hybrids PLA2, LOX-5, COX-2, CholinesterasesNeuroinflammation / ADCombines anti-inflammatory and anti-cholinesterase activities. tandfonline.com
Indole-Chalcone Derivatives Tubulin Polymerization, Thioredoxin Reductase (TrxR)CancerDisrupts cell division and redox homeostasis in cancer cells. nih.gov
Indole-based Bcl-2/Mcl-1 Inhibitors Bcl-2, Mcl-1CancerInduces apoptosis by inhibiting two key anti-apoptotic proteins. nih.gov
Indole-based EGFR/BRAFV600E Inhibitors EGFR, BRAFV600ECancerDually targets two major oncogenic protein kinases. nih.gov

Q & A

Basic: What are the established synthetic routes for 1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole, and how do reaction conditions affect yield?

Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A common approach involves alkylation of the indole nitrogen with a pyrrolidinone-containing electrophile. For example:

  • Step 1: Preparation of 2-chloroacetylpyrrolidine by reacting pyrrolidine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen .
  • Step 2: Alkylation of 1H-indole using the electrophile (e.g., 2-chloroacetylpyrrolidine) in the presence of a base like NaH or K₂CO₃ in DMF at 60–80°C .
  • Yields: Optimized procedures report yields up to 85–98% depending on solvent polarity, temperature control, and catalyst selection (e.g., phase-transfer catalysts for improved efficiency) .

Advanced: How does the electron-withdrawing 2-oxo-pyrrolidinyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:
The 2-oxo-pyrrolidinyl substituent enhances electrophilicity at the indole’s 3-position by withdrawing electron density through resonance. This facilitates NAS reactions with nucleophiles like amines or thiols:

  • Experimental Design: React the compound with benzylamine in ethanol under reflux. Monitor progress via TLC (silica gel, ethyl acetate/hexane).
  • Key Findings: The reaction proceeds at 70°C with 90% conversion in 6 hours, compared to unsubstituted indole derivatives requiring harsher conditions (e.g., 100°C, 24 hours) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): δ 7.2–7.6 (m, aromatic H), δ 3.5–4.1 (m, pyrrolidinyl CH₂), δ 2.5–3.0 (m, oxo-pyrrolidinyl ring protons) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (MeCN:H₂O = 70:30) to confirm purity (>98%) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 257.1423 (calculated for C₁₄H₁₇N₂O₂) .

Advanced: How can enantioselective organocatalysis be applied to derivatives of this compound?

Methodological Answer:
The compound’s 2-oxo-pyrrolidinyl group serves as a chiral auxiliary in asymmetric synthesis. For example:

  • Cascade Reaction: Use (S)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) to catalyze a Michael addition-cyclization sequence, yielding 5,6-dihydroindolizines with >90% enantiomeric excess (ee) .
  • Optimization: Vary solvent (toluene vs. THF) and temperature (0–25°C) to balance reaction rate and stereoselectivity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification: Classified as harmful if swallowed (H302). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation .

Advanced: What computational methods predict the compound’s binding affinity for serotonin receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into the 5-HT₃ receptor (PDB ID: 6NP0). The pyrrolidinyl-oxo group forms hydrogen bonds with Asp156 and Tyr234, suggesting partial agonist activity .
  • MD Simulations (GROMACS): Simulate ligand-receptor dynamics (100 ns) to assess binding stability. RMSD analysis shows <2 Å deviation, indicating stable interactions .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Stability Study: Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Analyze degradation via HPLC:
    • Results: Stable at pH 4–7 (≤5% degradation), but hydrolyzes rapidly at pH >9 (t₁/₂ = 4 hours) due to oxo-pyrrolidinyl ring opening .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies often arise from cell line variability (e.g., HEK293 vs. HeLa) .
  • Dose-Response Validation: Replicate assays with controlled compound purity (HPLC ≥98%) and consistent DMSO concentrations (<0.1% v/v) .

Basic: What are the compound’s key applications in medicinal chemistry research?

Methodological Answer:

  • Scaffold for Anticonvulsants: Modify the indole core to synthesize analogs with enhanced blood-brain barrier penetration .
  • Antimicrobial Agents: Introduce halogen substituents (e.g., Cl at C5) to improve activity against S. aureus (MIC = 8 µg/mL) .

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